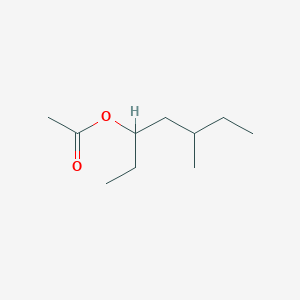
1-Ethyl-3-methylpentyl Acetate
Descripción general
Descripción
1-Ethyl-3-methylpentyl Acetate is a chemical compound with the molecular formula C10H20O2 . It is an ester, which is a class of compounds produced by the reaction between carboxylic acids and alcohols .
Molecular Structure Analysis
The molecular structure of 1-Ethyl-3-methylpentyl Acetate consists of a chain of carbon atoms with the molecular formula C10H20O2 . The structure also includes an ester functional group, which is a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom .Aplicaciones Científicas De Investigación
Pharmaceuticals: Antiviral Agents
Indole derivatives, which share structural similarities with 1-Ethyl-3-methylpentyl Acetate, have been studied for their antiviral properties. Compounds like methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate have shown inhibitory activity against influenza A, suggesting that 1-Ethyl-3-methylpentyl Acetate could be explored for similar antiviral applications .
Agriculture: Plant Growth Regulators
The indole nucleus, found in compounds like 1-Ethyl-3-methylpentyl Acetate, is also present in plant hormones such as Indole-3-acetic acid. This hormone is produced by the degradation of tryptophan in plants and plays a crucial role in plant growth and development .
Bioenergy: Biomass Pretreatment
Ionic liquids, including those related to 1-Ethyl-3-methylpentyl Acetate, have been used in the pretreatment of lignocellulosic biomass to enhance sugar recovery. This application is critical for maximizing the efficiency of bioenergy production from plant residues .
Material Science: Structural Analysis
The structural modification of lignocellulosic materials using ionic liquids can be analyzed using techniques such as scanning electron microscopy and Fourier transform infrared spectroscopy. These methods help in understanding the changes in biomass composition and structure after treatment with compounds like 1-Ethyl-3-methylpentyl Acetate .
Environmental Science: Waste Management
The application of 1-Ethyl-3-methylpentyl Acetate in the treatment of vegetable waste, such as cabbage residue, can lead to the production of value-added products. This approach not only manages waste effectively but also contributes to environmental sustainability by reducing greenhouse gas emissions .
Chemical Synthesis: Heterocyclic Compounds
1-Ethyl-3-methylpentyl Acetate can be used as a precursor in the synthesis of various heterocyclic compounds. These compounds have a wide range of applications, including medicinal chemistry, where they serve as building blocks for drug development .
Mecanismo De Acción
Propiedades
IUPAC Name |
5-methylheptan-3-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-5-8(3)7-10(6-2)12-9(4)11/h8,10H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEXFYWUSJAMSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(CC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659848 | |
| Record name | 5-Methylheptan-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
375855-08-6 | |
| Record name | 3-Heptanol, 5-methyl-, 3-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=375855-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methylheptan-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




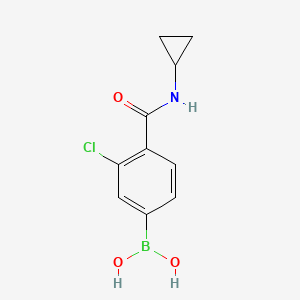
![2,6-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonyl chloride](/img/structure/B1450895.png)
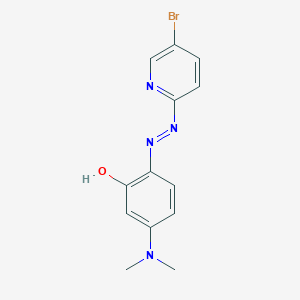
![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one](/img/structure/B1450899.png)
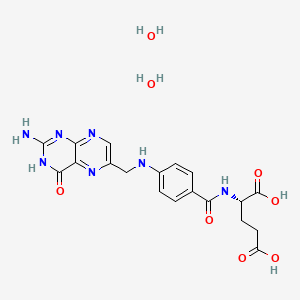
![4-[(E)-(3-methyl-4-phenyl-1H-pyrazol-5-yl)diazenyl]-1H-pyrazole-3,5-diamine](/img/structure/B1450902.png)



![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol](/img/structure/B1450908.png)
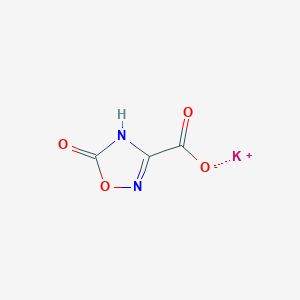
![2-hydroxy-7,7-dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1450912.png)
![2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[(4-nitro-2-sulfophenyl)azo]-, disodium salt](/img/structure/B1450915.png)